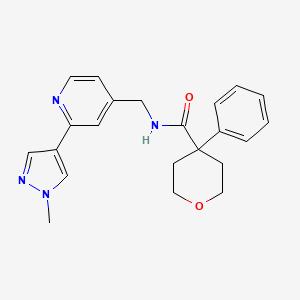

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

CAS No.: 2034388-87-7

Cat. No.: VC4377061

Molecular Formula: C22H24N4O2

Molecular Weight: 376.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034388-87-7 |

|---|---|

| Molecular Formula | C22H24N4O2 |

| Molecular Weight | 376.46 |

| IUPAC Name | N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-4-phenyloxane-4-carboxamide |

| Standard InChI | InChI=1S/C22H24N4O2/c1-26-16-18(15-25-26)20-13-17(7-10-23-20)14-24-21(27)22(8-11-28-12-9-22)19-5-3-2-4-6-19/h2-7,10,13,15-16H,8-9,11-12,14H2,1H3,(H,24,27) |

| Standard InChI Key | FDNSGGADBXNSHU-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |

Introduction

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic molecules. Its structure combines a pyrazole ring, a pyridine moiety, and a tetrahydropyran framework. Such compounds are often explored for their potential biological activities, including roles as enzyme inhibitors or receptor modulators.

This article provides insights into the structural properties, synthesis, potential applications, and biological activity of this compound.

Synthesis

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions:

-

Formation of the Pyrazole Moiety:

-

Starting from hydrazine derivatives and β-diketones, pyrazoles are synthesized through cyclization reactions.

-

-

Functionalization of Pyridine:

-

Pyridine derivatives are modified at specific positions (e.g., the 4-position) to introduce reactive groups for further coupling.

-

-

Coupling Reaction:

-

The pyrazole and pyridine units are linked via alkylation or reductive amination using methylating agents.

-

-

Tetrahydropyran Incorporation:

-

The tetrahydropyran ring is introduced using cyclization reactions involving diols or epoxides.

-

-

Carboxamide Formation:

-

The final step involves amidation reactions using carboxylic acid derivatives and amines under catalytic conditions.

-

Potential Applications

Biological Activity:

Compounds with similar structures have been studied as:

-

Allosteric Modulators: Targeting receptors such as muscarinic acetylcholine receptors (e.g., M4 subtype) .

-

Enzyme Inhibitors: Pyrazole-containing compounds often exhibit inhibitory activity against enzymes like cyclooxygenases or lipoxygenases .

-

Antimicrobial Agents: Heterocyclic frameworks like pyridine and pyrazole are known to disrupt microbial growth .

Pharmacological Relevance:

The combination of hydrophobic (phenyl group) and polar functionalities (carboxamide) enhances binding affinity to biological targets, making it a promising scaffold for drug discovery.

Table 2: Biological Activity Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume